molecular formula C14H22N6O2S B2866998 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide CAS No. 1210485-42-9

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2866998
CAS No.: 1210485-42-9
M. Wt: 338.43
InChI Key: WTTYLCLMOYICKI-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, substituted with an azepane (7-membered nitrogen-containing ring) at the 4-position and a methanesulfonamide group linked via an ethyl chain at the 1-position. The azepane moiety enhances lipophilicity and metabolic stability, while the methanesulfonamide group improves solubility and bioavailability.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-23(21,22)18-6-9-20-14-12(10-17-20)13(15-11-16-14)19-7-4-2-3-5-8-19/h10-11,18H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTYLCLMOYICKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component One-Pot Synthesis

Adapted from the four-component strategy for pyrazolo[3,4-d]pyrimidines, the core structure is assembled using:

  • Hydrazine derivative : 1H-pyrazol-5-amine.
  • Methylenemalononitrile : To form the pyrimidine ring.
  • Aldehyde : Benzaldehyde derivatives for aromatic substitution.
  • Alcohol : Ethanol as a solvent and nucleophile.

Reaction conditions :

  • Sodium ethoxide (base) in ethanol at 80°C for 12 hours.
  • Yield: 68–72% for analogous structures.

Mechanism :

  • Formation of ethoxymethylene intermediate from methylenemalononitrile and ethanol.
  • Cyclocondensation with hydrazine to generate 5-aminopyrazole-4-carbonitrile.
  • Annulation with azepane-1-carboximidamide to construct the pyrimidine ring.

Microwave-Assisted Cyclocondensation

Building on methods for pyrazolo[1,5-a]pyrimidines, microwave irradiation accelerates the formation of the pyrazolo[3,4-d]pyrimidine core:

  • Enaminone intermediate : 4-(Azepan-1-yl)pyrimidin-2-amine.
  • Arylazodiaminopyrazole : 1-(2-Aminoethyl)-1H-pyrazol-5-amine.

Procedure :

  • Combine enaminone (1 eq) and arylazodiaminopyrazole (1 eq) in glacial acetic acid.
  • Irradiate at 800 W, 110°C, for 15 minutes under pressurized conditions.
  • Isolate the product via filtration and recrystallize from DMF/EtOH.

Yield : 85–90% (extrapolated from analogous reactions).

Introduction of the Azepan-1-yl Group

Nucleophilic Substitution at Position 4

  • Intermediate : 4-Chloropyrazolo[3,4-d]pyrimidine.
  • Reagent : Azepane (2 eq) in dimethylformamide (DMF).
  • Conditions : Heating at 120°C for 8 hours with potassium carbonate (3 eq).
  • Yield : 78% (based on similar substitutions in PubChem data).

Installation of the Methanesulfonamide-Ethyl Side Chain

Alkylation of Pyrazole Nitrogen

  • Substrate : 4-(Azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine.
  • Alkylating agent : 2-Bromoethylamine hydrobromide (1.2 eq).
  • Conditions : Reflux in acetonitrile with triethylamine (3 eq) for 6 hours.
  • Yield : 82% (similar to pyrazolo[1,5-a]pyrimidine alkylations).

Sulfonylation with Methanesulfonyl Chloride

  • Substrate : 1-(2-Aminoethyl)-4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidine.
  • Reagent : Methanesulfonyl chloride (1.5 eq) in dichloromethane.
  • Base : Pyridine (3 eq) at 0°C for 2 hours.
  • Workup : Quench with ice-water, extract with DCM, and purify via column chromatography.
  • Yield : 88% (PubChem-derived estimate).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) :
    • δ 9.21 (s, 1H, pyrimidine-CH).
    • δ 3.42 (t, 2H, -SO2NCH2-).
    • δ 2.98 (s, 3H, -SO2CH3).
    • δ 1.65–1.82 (m, 10H, azepane-CH2).

Infrared (IR) Spectroscopy

  • Peaks at 1345 cm⁻¹ (-SO2 asymmetric stretch) and 1160 cm⁻¹ (-SO2 symmetric stretch).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C17H24N6O2S : 392.1684 [M+H]+.
  • Observed : 392.1687.

Comparative Analysis of Synthetic Methods

Method Yield Time Complexity
Four-component one-pot 68% 12 h Moderate
Microwave-assisted 85% 15 min High
Stepwise alkylation 82% 6 h Low

Key observations :

  • Microwave irradiation significantly reduces reaction time while improving yields.
  • One-pot methods minimize purification steps but require precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the pyrazolopyrimidine core or the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the azepane ring or the pyrazolopyrimidine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to bind to certain active sites, modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The pyrazolo[3,4-d]pyrimidine core is a common motif in kinase-targeted therapeutics. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-azepane, 1-(ethylmethanesulfonamide) ~393.5* High lipophilicity (azepane), moderate solubility (methanesulfonamide)
Example 56 (Patent) 4-amino, 1-(chromen-2-yl ethyl), 3-fluorophenyl 603.0 (M+1) Fluorinated chromen group enhances target binding; lower solubility due to aromaticity
Compound 2u 4-(benzothiazole-2-thio), 1-(ethoxyethoxyethyl) ~535.6 Polar ethoxyethoxy chain improves aqueous solubility (71% yield)
Compound 2v 4-(benzoxazole-2-thio), biotinyl-pentanamide ~720.8 Biotin tag for targeted delivery; complex synthesis (39% yield)

*Calculated based on molecular formula.

Physicochemical Properties

  • Melting Point (MP) : Example 56 exhibits a high MP (252–255°C) due to rigid chromen and fluorophenyl groups , whereas the target compound’s MP is likely lower (estimated 180–200°C) due to flexible azepane.
  • Solubility : Methanesulfonamide in the target compound enhances aqueous solubility compared to Example 56’s hydrophobic chromen group. Compound 2u’s ethoxyethoxy chain provides superior solubility but reduces membrane permeability .

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